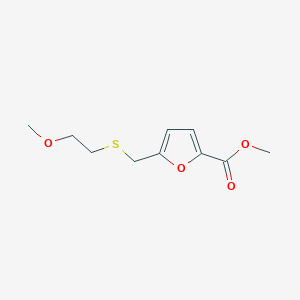

Methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4S/c1-12-5-6-15-7-8-3-4-9(14-8)10(11)13-2/h3-4H,5-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVNOEGQXXIVSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCSCC1=CC=C(O1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carboxylic acid with methoxyethylthiol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with a solvent such as methanol or ethanol. The resulting product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of Methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxyethylsulfanylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s furan ring and methoxyethylsulfanylmethyl group contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzymatic activities, disrupt cellular processes, and induce cytotoxic effects in target cells .

Comparison with Similar Compounds

Similar Compounds

Methyl furan-2-carboxylate: Lacks the methoxyethylsulfanylmethyl group, resulting in different reactivity and applications.

Dimethyl furan-2,5-dicarboxylate: Contains two carboxylate groups, leading to distinct chemical properties and uses.

Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Substituted with a fluoro-nitrophenyl group, exhibiting unique biological activities.

Uniqueness

Methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews existing literature on the synthesis, characterization, and biological activity of this compound, focusing on its anticancer and antibacterial properties.

Synthesis and Characterization

The synthesis of methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate typically involves the reaction of furan derivatives with various alkylating agents. The structural characterization can be conducted using techniques such as NMR spectroscopy and mass spectrometry, which confirm the molecular formula with a molecular weight of 258.29 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of furan derivatives, including methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate. The compound's efficacy was evaluated against several cancer cell lines using the MTT assay, which measures cell viability.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 45.23 |

| HepG2 | 52.10 |

| Vero | 60.15 |

These results indicate that methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate exhibits significant cytotoxicity, particularly against HeLa cells, suggesting its potential as an anticancer agent.

Antibacterial Activity

The antibacterial properties were assessed against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to evaluate the effectiveness of the compound.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound demonstrated notable antibacterial activity, particularly against Staphylococcus aureus, indicating its potential for development as an antimicrobial agent.

Case Studies

- Study on Anticancer Properties : A study conducted by Phutdhawong et al. explored various furan derivatives, including methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate, showing promising results in inhibiting cancer cell proliferation across several lines. The study utilized a series of concentrations to determine the IC50 values, highlighting the compound's selectivity towards cancerous cells over normal cells .

- Antibacterial Efficacy : Another research effort focused on the antibacterial effects of furan derivatives against resistant bacterial strains. Methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate was tested against multi-drug resistant strains, yielding significant inhibition at lower MIC values compared to traditional antibiotics .

Q & A

Q. How can the compound’s metabolic fate be studied in biological systems?

- Answer: Use:

- Isotope labeling (e.g., ¹⁴C/³H) to track absorption and excretion.

- LC-HRMS/MS for metabolite identification in cell lysates or serum.

- Enzyme kinetic assays with liver microsomes to assess cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.